molecular formula C13H12N2O2S B5502412 N-(benzylcarbamothioyl)furan-2-carboxamide

N-(benzylcarbamothioyl)furan-2-carboxamide

Cat. No.: B5502412
M. Wt: 260.31 g/mol
InChI Key: VNOZDDCTBYXZIX-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzylcarbamothioyl group attached to the furan ring.

Properties

IUPAC Name

N-(benzylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(11-7-4-8-17-11)15-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOZDDCTBYXZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with benzyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler derivative with similar biological activities.

    Benzylcarbamothioyl derivatives: Compounds with different aromatic rings attached to the benzylcarbamothioyl group.

    Other furan derivatives: Compounds with various substituents on the furan ring.

Uniqueness

N-(benzylcarbamothioyl)furan-2-carboxamide is unique due to the presence of both the furan ring and the benzylcarbamothioyl group, which confer specific biological activities and chemical reactivity. This combination makes it a valuable compound for research and potential therapeutic applications .

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